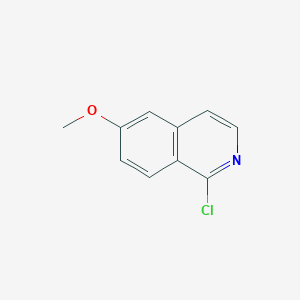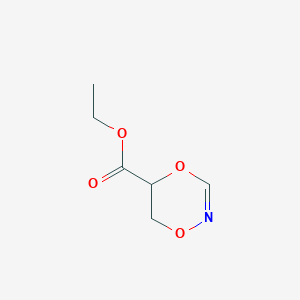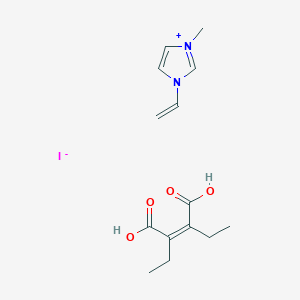
1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer, also known as poly(VMIM-MA), is a polymer that has gained significant attention in the scientific research community due to its unique properties. This copolymer is synthesized by the copolymerization of 1-vinyl-3-methylimidazole and maleic acid diethyl ester, resulting in a polymer with a high molecular weight and excellent thermal stability. The polymer has a wide range of applications in various fields, including drug delivery, biomaterials, and separation science.
Mecanismo De Acción
The mechanism of action of 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer(VMIM-MA) is based on its ability to form complexes with various molecules, such as drugs, proteins, and nucleic acids. The 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can interact with these molecules through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The resulting complexes can protect the encapsulated molecules from degradation and improve their bioavailability.
Efectos Bioquímicos Y Fisiológicos
Poly(VMIM-MA) has been shown to have excellent biocompatibility and biodegradability. The co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer does not induce any significant toxicity or immune response in vivo, making it an excellent candidate for various biomedical applications. Additionally, the 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer has been shown to have excellent stability in physiological conditions, making it an ideal carrier for drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Poly(VMIM-MA) has several advantages and limitations for lab experiments. One of the main advantages is its excellent thermal stability, which makes it an ideal candidate for various high-temperature applications. Additionally, the 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer has excellent solubility in various solvents, making it easy to handle and process. However, one of the main limitations of this co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer is its high cost, which can limit its use in large-scale applications.
Direcciones Futuras
There are several future directions for research on 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer(VMIM-MA). One of the most significant areas of research is the development of new functionalized co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermers with improved drug loading and release properties. Additionally, the co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can be used as a template for the synthesis of various nanomaterials, such as nanoparticles and nanofibers, for various biomedical applications. Finally, the co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can be used as a scaffold for tissue engineering applications, such as bone and cartilage regeneration.
Métodos De Síntesis
Poly(VMIM-MA) can be synthesized by co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermerization of 1-vinyl-3-methylimidazole and maleic acid diethyl ester using a radical 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermerization method. The reaction is typically carried out in a solvent, such as dimethyl sulfoxide, and a radical initiator, such as azobisisobutyronitrile, is added to initiate the 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermerization process. The resulting 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can be purified by precipitation or dialysis.
Aplicaciones Científicas De Investigación
Poly(VMIM-MA) has been extensively studied in various scientific research applications. One of the most significant applications of this co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer is in drug delivery. The 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can be used as a carrier for various drugs due to its excellent biocompatibility and biodegradability. Additionally, the co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can be functionalized with various functional groups to improve drug loading and release properties.
Propiedades
Número CAS |
137587-42-9 |
|---|---|
Nombre del producto |
1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer |
Fórmula molecular |
C14H21IN2O4 |
Peso molecular |
408.23 g/mol |
Nombre IUPAC |
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide |
InChI |
InChI=1S/C8H12O4.C6H9N2.HI/c1-3-5(7(9)10)6(4-2)8(11)12;1-3-8-5-4-7(2)6-8;/h3-4H2,1-2H3,(H,9,10)(H,11,12);3-6H,1H2,2H3;1H/q;+1;/p-1/b6-5-;; |
Clave InChI |
ODHADNYYZLWDLZ-XNOMRPDFSA-M |
SMILES isomérico |
CC/C(=C(\CC)/C(=O)O)/C(=O)O.C[N+]1=CN(C=C1)C=C.[I-] |
SMILES |
CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-] |
SMILES canónico |
CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-] |
Sinónimos |
1-VIMAE copolymer 1-vinyl-3-methylimidazole-maleic acid diethyl ester copolyme |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




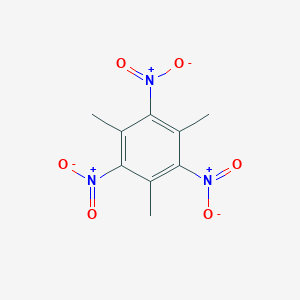
![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
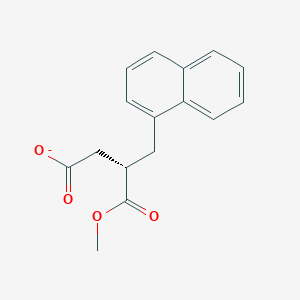



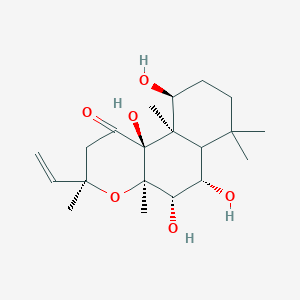
![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)


